What is the chemical structure of 1-Phenyl-7H-benz(de)anthracen-7-one
What is the chemical structure of 1-Phenyl-7H-benz(de)anthracen-7-one
Title: Molecular Architecture and Synthetic Methodologies of 1-Phenyl-7H-benz[de]anthracen-7-one: A Comprehensive Technical Guide
Executive Summary In my tenure developing scalable synthetic routes and analytical workflows for complex polycyclic aromatic hydrocarbons (PAHs), I have found that structural nuances—such as the precise regiochemistry of a bulky phenyl ring on a benzanthrone core—dictate not only the synthetic strategy but also the chromatographic behavior of the molecule. 1-Phenyl-7H-benz[de]anthracen-7-one (commonly referred to as 1-phenylbenzanthrone) is a highly conjugated, lipophilic ketone with significant applications in dye chemistry, photophysics, and emerging antiviral therapeutics. This whitepaper provides a rigorous, self-validating framework for the regioselective synthesis, physicochemical profiling, and chromatographic characterization of this specific isomer.
Structural Elucidation & Physicochemical Profiling
The core architecture of 1-phenylbenzanthrone is based on 7H-benz[de]anthracen-7-one, a fused tricyclic system featuring a ketone moiety at the 7-position[1]. The introduction of a phenyl group at the 1-position introduces significant steric hindrance at the "bay region" of the PAH system, twisting the phenyl ring out of absolute coplanarity with the benzanthrone core. This structural distortion directly impacts its photophysical properties, shifting its luminescence profile and enhancing its utility as a charge transport material and photosensitizer[2].
Furthermore, benzanthrone derivatives, specifically 7H-benz[de]anthracen-7-ones, have been identified as potent inhibitors of membrane fusion events, demonstrating high efficacy and low toxicity in treating Respiratory Syncytial Virus (RSV) infections[3].
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| Systematic (IUPAC) Name | 1-Phenyl-7H-benzo[de]anthracen-7-one |
| CAS Registry Number | 73693-78-4 |
| Molecular Formula | C23H14O |
| Molecular Weight | 306.36 g/mol |
| Core Architecture | Benzanthrone (Polycyclic Aromatic Ketone) |
| Predicted LogP | ~4.81 (Highly Lipophilic) |
| Physical Appearance | Light yellow to brown-green crystalline solid |
Synthetic Methodologies: Causality and Regiocontrol
The Mechanistic Challenge: Direct organometallic conjugate addition (e.g., using phenylmagnesium chloride or phenyllithium) to the benzanthrone core is notoriously unselective. The extended conjugated system typically drives nucleophilic attack toward the 6-position (yielding 6-phenylbenzanthrone via 1,4-addition) or the 3-position (yielding 3-phenylbenzanthrone via 1,8-addition)[4]. Therefore, to synthesize the 1-phenyl isomer, we must abandon direct substitution and instead construct the ring system around the pre-positioned phenyl group.
The Solution: Diene Synthesis To achieve absolute regiocontrol, we utilize a [4+2] cycloaddition (Diels-Alder type diene synthesis) between methyleneanthrone and β-nitrostyrene. The thermal driving force of the reaction, coupled with the elimination of nitrous acid (HNO₂), thermodynamically traps the intermediate into the fully aromatized 1-phenylbenzanthrone architecture[5].
Protocol 1: Regioselective Synthesis of 1-Phenylbenzanthrone
Self-Validating System: This protocol includes an in-process TLC check to confirm the elimination of HNO₂ and the completion of aromatization, preventing the isolation of unstable intermediates.
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Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, combine equimolar amounts of methyleneanthrone (1.0 eq) and β-nitrostyrene (1.1 eq).
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Cycloaddition: Suspend the reagents in a high-boiling inert solvent (e.g., glacial acetic acid or xylene). Heat the mixture to reflux (approx. 118°C - 140°C) under continuous stirring for 12–18 hours.
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In-Process QC (Self-Validation): Withdraw a 10 µL aliquot, dilute in dichloromethane, and spot on a silica TLC plate (Eluent: Hexane:Ethyl Acetate 8:2). The disappearance of the methyleneanthrone spot and the emergence of a single, highly fluorescent spot under 254 nm UV indicates successful cycloaddition and subsequent aromatization.
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Elimination & Isolation: The intermediate naturally eliminates HNO₂ under reflux conditions to regain aromaticity. Cool the reaction mixture to 0°C.
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Purification: Induce precipitation by adding cold absolute ethanol. Filter the resulting light-yellow crystals under a vacuum and wash them with cold ethanol. Recrystallize from toluene to achieve >98% purity.
Fig 1: Regioselective [4+2] cycloaddition pathway yielding the 1-phenylbenzanthrone isomer.
Analytical & Chromatographic Characterization
The Chromatographic Challenge: With a LogP of ~4.81, 1-phenylbenzanthrone is highly lipophilic. When analyzed via standard C18 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the planar aromatic system is highly prone to π-π stacking and secondary electrostatic interactions with residual unendcapped silanols on the silica matrix. This results in severe peak tailing and poor resolution.
The Solution: To ensure a self-validating, sharp elution profile, we utilize a specialized low-silanol activity column (e.g., Newcrom R1). Furthermore, while phosphoric acid is traditionally used to suppress silanol ionization, substituting it with formic acid provides identical chromatographic resolution while ensuring the method is 100% compatible with downstream Mass Spectrometry (LC-MS) for molecular weight confirmation[6].
Protocol 2: RP-HPLC Purity Validation Workflow
Self-Validating System: The protocol utilizes an asymmetry factor (As) calculation. An As > 1.5 triggers an automatic halt to verify mobile phase pH, ensuring data integrity.
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Sample Preparation: Dissolve 1.0 mg of the synthesized 1-phenylbenzanthrone in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.
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Column Equilibration: Install a Newcrom R1 column (3 µm particle size, 150 x 4.6 mm). Equilibrate the system with an isocratic mobile phase consisting of MeCN and Water (e.g., 70:30 v/v) modified with 0.1% Formic Acid.
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Injection & Elution: Inject 5 µL of the sample. Maintain an isocratic flow rate of 1.0 mL/min at an ambient column temperature of 25°C.
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Detection: Monitor the eluent using a UV/Vis Diode Array Detector (DAD) set to 254 nm, coupled in-line with an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.
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Data Processing (Self-Validation): Analyze the chromatogram. Calculate the peak asymmetry factor ( As ). If As is between 0.9 and 1.2, the purity integration is validated. The ESI-MS should yield a dominant [M+H]+ peak at m/z 307.
Fig 2: Self-validating RP-HPLC workflow for purity verification and MS-compatible analysis.
References
-
SIELC Technologies. "1-Phenyl-7H-benz(de)anthracen-7-one Application Method".[Link]
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Canadian Journal of Chemistry. "The Reaction Between Certain Organometallic Reagents and Benzanthrone". [Link]
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Journal of the American Chemical Society. "THE DIENE SYNTHESIS WITH β-NITROSTYRENE". [Link]
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PubChem (NIH). "Benzanthrone | C17H10O | CID 6697".[Link]
- Google Patents. "EP1021397A1 - Benzanthrone compounds and antiviral uses thereof".
Sources
- 1. Benzanthrone | C17H10O | CID 6697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzanthrone - Wikipedia [en.wikipedia.org]
- 3. EP1021397A1 - Benzanthrone compounds and antiviral uses thereof - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Phenyl-7H-benz(de)anthracen-7-one | SIELC Technologies [sielc.com]
